1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium
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Overview
Description
1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium is an ionic liquid known for its unique properties, including high thermal stability, tunable polarity, and good recyclability. This compound is often used in various catalytic applications due to its ability to act as both a solvent and a catalyst. It is particularly valuable in green chemistry for its environmentally friendly characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium can be synthesized through a multi-step process. One common method involves the reaction of 1-methylimidazole with 1,3-propanesultone, followed by the addition of a suitable acid to form the desired ionic liquid . The reaction typically occurs under mild conditions, making it an efficient and straightforward synthesis.
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for various applications .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is known to participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and various nucleophiles. The reactions typically occur under mild to moderate conditions, making them suitable for a wide range of applications .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include various substituted imidazolium salts and other organic compounds .
Scientific Research Applications
1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium involves its ability to act as both a solvent and a catalyst. The compound’s unique structure allows it to stabilize transition states and intermediates, facilitating various chemical reactions. Its molecular targets and pathways include interactions with nucleophiles and electrophiles, leading to the formation of various products .
Comparison with Similar Compounds
1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium can be compared with other similar compounds, such as:
1-methyl-3-(3-sulfopropyl)-imidazolium chloride: This compound is also used in catalytic applications and has similar properties.
1-methyl-3-(3-sulfopropyl)-imidazolium hydrogen sulfate: Another similar compound with applications in green chemistry and catalysis.
The uniqueness of this compound lies in its ability to act as both a solvent and a catalyst, making it highly versatile and valuable in various scientific and industrial applications .
Properties
IUPAC Name |
3-(3-methylimidazol-3-ium-1-yl)propane-1-sulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3S/c1-8-4-5-9(7-8)3-2-6-13(10,11)12/h4-5,7H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NATMUPYZFJLLJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CCCS(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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